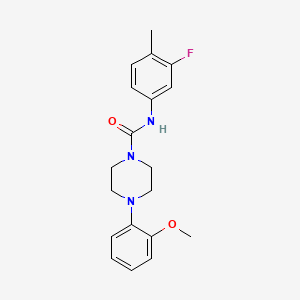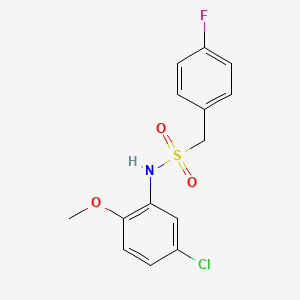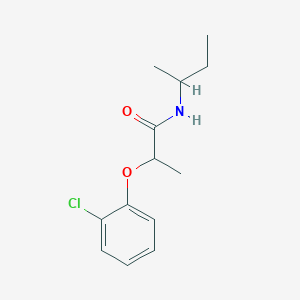
N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-5-methylphenoxy)propanamide
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-5-methylphenoxy)propanamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor signaling pathway, making it an important target for the treatment of B-cell malignancies and autoimmune diseases.
Mechanism of Action
N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-5-methylphenoxy)propanamide selectively binds to and inhibits BTK, thereby blocking B-cell receptor signaling and preventing the activation and proliferation of B-cells. This leads to the suppression of the immune response and the inhibition of tumor growth.
Biochemical and Physiological Effects:
In preclinical studies, N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-5-methylphenoxy)propanamide has shown potent anti-tumor activity against B-cell malignancies, both as a single agent and in combination with other therapies. It has also demonstrated efficacy in reducing disease activity in animal models of autoimmune diseases. In addition, N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-5-methylphenoxy)propanamide has been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-5-methylphenoxy)propanamide is its specificity for BTK, which reduces the risk of off-target effects. However, its potency may also lead to toxicity at higher doses. In addition, the optimal dosing regimen and duration of treatment are still being investigated, and the potential for drug resistance remains a concern.
Future Directions
There are several areas of future research for N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-5-methylphenoxy)propanamide. One direction is the further investigation of its efficacy and safety in clinical trials, particularly in combination with other therapies. Another direction is the development of biomarkers to predict response to treatment and monitor disease progression. Additionally, the potential for N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-5-methylphenoxy)propanamide to be used in other autoimmune diseases beyond rheumatoid arthritis and systemic lupus erythematosus is an area of interest. Finally, the development of second-generation BTK inhibitors with improved potency and selectivity is an area of active research.
Scientific Research Applications
N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-5-methylphenoxy)propanamide has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chloro-5-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-10-6-7-12(18)13(8-10)22-11(2)16(21)19-15-9-14(23-20-15)17(3,4)5/h6-9,11H,1-5H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSCXWMQMSMHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NC2=NOC(=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chloro-5-methylphenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride](/img/structure/B4767255.png)
![N-(2,3-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4767270.png)

![methyl 4-{[(4-butylcyclohexyl)carbonyl]amino}benzoate](/img/structure/B4767281.png)

![ethyl 5-(aminocarbonyl)-2-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4767290.png)
![N-{3-[N-(2,5-dichlorobenzoyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4767297.png)
![N-[3-(4-morpholinyl)propyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4767301.png)
![3-[(diethylamino)sulfonyl]-4-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4767307.png)
![4-[(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B4767320.png)
![methyl 3-[1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylate](/img/structure/B4767323.png)

![isopropyl 4-(4-methoxyphenyl)-5-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4767346.png)
